![molecular formula C18H13N5O3S2 B2861100 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-59-5](/img/structure/B2861100.png)

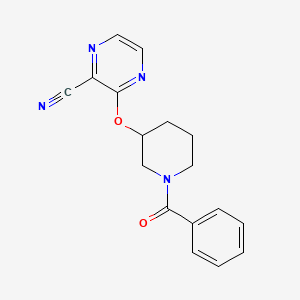

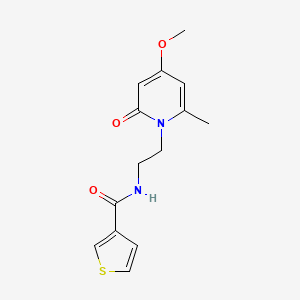

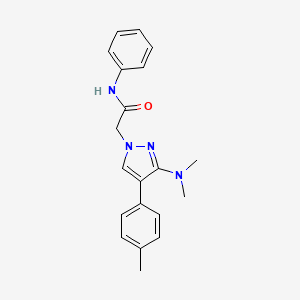

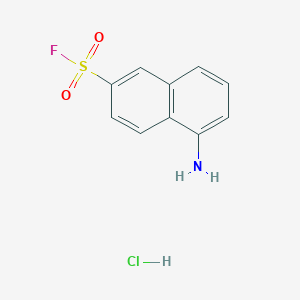

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to possess anti-inflammatory, analgesic, and anti-microbial properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For example, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be involved in reduction, acetylation, and nucleophilic substitution (SN2) reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various methods. For instance, the yield, melting point, and Rf-value can be determined . The IR spectrum can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of compounds related to N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide often involves coupling reactions and treatments with various reagents to introduce or modify specific functional groups. For instance, the synthesis of similar thiazole and furan derivatives includes steps like coupling with carbonyl chloride, treatment with P2S5, and oxidation procedures to obtain the desired heterocyclic compounds. These synthetic routes are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science (Aleksandrov & El’chaninov, 2017).

Potential Therapeutic Applications

Compounds with benzo[d]thiazol-2-yl groups have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents. For example, a series of benzo[d]thiazole-2-carboxamide derivatives showed moderate to excellent potency against cancer cell lines, indicating their promise as epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017). This highlights the significance of such compounds in the development of new anticancer therapies.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of compounds containing benzo[d]thiazol-2-yl and furan moieties have been explored. Novel heterocyclic compounds derived from these groups have shown significant activity against various bacteria and fungi, demonstrating their potential in addressing microbial resistance and developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Corrosion Inhibition

Research has also delved into the application of benzothiazole derivatives as corrosion inhibitors, providing insights into their potential use in protecting metals from corrosion in acidic environments. Such studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Safety and Hazards

While specific safety and hazard information for “N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Chronic use of some benzothiazole derivatives may cause GI irritation, bleeding, and ulceration .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .

Molecular Mechanism

Benzothiazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .

Propiedades

IUPAC Name |

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3S2/c24-15(21-18-19-11-4-1-2-6-13(11)28-18)10-27-16-8-7-14(22-23-16)20-17(25)12-5-3-9-26-12/h1-9H,10H2,(H,19,21,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEONDMLRXYVIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)

![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)